molecular formula C17H22Cl2N4O B2464777 2-(4-chlorophenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189676-23-0

2-(4-chlorophenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2464777
CAS No.: 1189676-23-0
M. Wt: 369.29
InChI Key: ZYRFYPWSQLTAQJ-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 4-chlorophenyl group, an ethanone moiety, and a 1-ethyl-1H-imidazole substituent on the piperazine ring. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O.ClH/c1-2-20-8-7-19-17(20)22-11-9-21(10-12-22)16(23)13-14-3-5-15(18)6-4-14;/h3-8H,2,9-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRFYPWSQLTAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of the compound's pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClN4OC_{16}H_{19}ClN_{4}O, with a molecular weight of approximately 318.80 g/mol. The structure features a chlorophenyl group, an imidazole moiety, and a piperazine ring, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC16H19ClN4OC_{16}H_{19}ClN_{4}O
Molecular Weight318.80 g/mol
CAS Number1172953-81-9

Antimicrobial Activity

Studies have indicated that imidazole derivatives, including the compound , exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

A comparative study highlighted that derivatives of imidazole demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogens. Specifically, compounds structurally related to 2-(4-chlorophenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exhibited MIC values ranging from 8 to 55 nM against E. coli and Pseudomonas aeruginosa .

Antitumor Activity

Research has also explored the antitumor potential of imidazole derivatives. In vitro studies demonstrated that certain compounds inhibited the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, related compounds showed IC50 values ranging from 1.4 μM to 3.73 μM against various cancer cell lines, indicating promising antitumor activity .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of related imidazole compounds, researchers found that modifications on the piperazine ring significantly enhanced activity against Gram-negative bacteria. The tested compound demonstrated an MIC value of 10 μM against E. coli, showcasing its potential as a lead compound for further development .

Case Study 2: Cytotoxicity Evaluation
A cytotoxicity evaluation using human embryonic kidney (HEK-293) cells revealed that the compound exhibited low toxicity, with IC50 values greater than 40 μM. This suggests a favorable therapeutic index for potential clinical applications .

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(4-chlorophenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride serves as a building block for creating more complex molecules. Its unique structure facilitates the exploration of novel chemical reactions and the development of new materials .

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It can act as a ligand in binding studies to understand receptor-ligand interactions, particularly in the context of drug development . The imidazole ring may interact with metal ions in enzymes, while the piperazine moiety could influence receptor binding .

Medicine

In medicinal chemistry, 2-(4-chlorophenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is being investigated for its therapeutic effects against diseases such as cancer, neurological disorders, and infections. Its ability to modulate specific receptors or enzymes makes it a candidate for drug development .

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-(4-chlorophenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing imidazole moieties display strong antibacterial and antifungal activities comparable to established drugs .

Compound NameActivityReference
Compound AAntibacterial
Compound BAntifungal

Neurological Research

In neurological studies, compounds related to this structure have been explored for their potential effects on cognitive functions and neuroprotection. The interaction of the imidazole ring with neurotransmitter receptors suggests possible applications in treating cognitive impairments .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among related piperazine-based compounds:

Compound Name Substituents on Piperazine Core Functional Groups Salt Form
Target Compound 1-Ethyl-1H-imidazole 4-Chlorophenyl, ethanone Hydrochloride
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone () Phenyl Chloroethanone None
Cetirizine Derivatives (e.g., 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol) 4-Chlorophenyl-benzyl Ethanol or acetic acid Hydrochloride
2-[4-(4-((5-Chloro-4-((2-(1-Methyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)Pyrimidin-2-yl)Amino)Phenyl)Piperazin-1-yl]Ethanone () Triazole-pyrimidine Ethanone None
Compound (Morpholine-substituted) Morpholine, tert-butyl-ethoxyphenyl Imidazole-carbonyl None

Pharmacological Implications

  • Target Compound: The ethylimidazole group may enhance antifungal or CNS-targeted activity, as imidazoles are known for antifungal properties and blood-brain barrier penetration .
  • 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone: Lacks the imidazole moiety but shares the chloroethanone group, which is associated with broad-spectrum antimicrobial activity .
  • Cetirizine Derivatives: Ethanol/acetic acid substituents favor antihistamine activity, as seen in cetirizine’s H1-receptor antagonism .

Solubility and Formulation

  • The hydrochloride salt of the target compound improves solubility compared to neutral analogs. discusses buffer systems (e.g., sodium perchlorate/methanol) for related compounds, which may apply to its formulation .
  • Neutral analogs (e.g., ’s morpholine derivative) likely require organic solvents for delivery due to lower aqueous solubility.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing piperazine-imidazole hybrid compounds like 2-(4-chlorophenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone?

  • Methodological Answer : The synthesis often involves multi-step reactions. For example:

Imidazole functionalization : React 1-ethyl-1H-imidazole with a halogenating agent (e.g., SOCl₂) to introduce a reactive site.

Piperazine coupling : Attach the imidazole moiety to a piperazine ring via nucleophilic substitution or Buchwald–Hartwig amination .

Ethanone linkage : Introduce the 4-chlorophenyl ethanone group using Friedel–Crafts acylation or a Mannich reaction .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography. Yield optimization may require temperature control (e.g., 80°C for piperazine coupling) .

Q. How is the crystalline structure of this compound determined, and what software is used for refinement?

  • Methodological Answer :

X-ray diffraction (XRD) : Grow single crystals via slow evaporation in a polar solvent (e.g., ethanol/water mixtures).

Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to refine atomic coordinates and thermal parameters. SHELX programs are preferred for robustness in handling twinned or high-resolution data .

  • Validation : Check R-factor (<5%) and residual electron density maps for errors.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for piperazine-imidazole derivatives?

  • Methodological Answer :

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on imidazole) using in vitro assays (e.g., receptor binding).

Data Normalization : Control for batch-to-batch variability in compound purity (e.g., HPLC purity >95%) and solvent effects .

Statistical Validation : Apply ANOVA or multivariate regression to identify confounding variables (e.g., cell-line specificity).

  • Case Study : Inconsistent antifungal activity may arise from differences in imidazole ring methylation, which alters lipophilicity and membrane penetration .

Q. What strategies optimize reaction yields for introducing the 4-chlorophenyl group in ethanone derivatives?

  • Methodological Answer :

Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel–Crafts acylation efficiency.

Solvent Optimization : Use anhydrous dichloromethane or DMF to stabilize reactive intermediates.

Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150 W, 100°C) while maintaining >80% yield .

  • Troubleshooting : If byproducts form, add a scavenger (e.g., molecular sieves) or switch to a milder base (K₂CO₃ instead of NaOH) .

Q. How can computational modeling predict the binding affinity of this compound to CNS targets?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors.

Molecular Dynamics (MD) : Simulate ligand-receptor stability in a solvated system (e.g., TIP3P water model) over 100 ns.

Free Energy Calculations : Apply MM-GBSA to estimate binding free energy (ΔG). Prioritize compounds with ΔG < −40 kcal/mol .

  • Validation : Cross-reference with experimental IC₅₀ values from radioligand displacement assays.

Data Analysis and Interpretation

Q. What analytical techniques confirm the hydrochloride salt formation in the final product?

  • Methodological Answer :

Elemental Analysis : Verify Cl⁻ content matches theoretical values (e.g., 11.2% Cl in hydrochloride form).

FT-IR Spectroscopy : Identify N–H stretches (~2500 cm⁻¹) and Cl⁻ counterion peaks (~600 cm⁻¹).

¹H-NMR : Observe downfield shifts in piperazine protons due to protonation .

Q. How should researchers address discrepancies between theoretical and experimental molecular weights?

  • Methodological Answer :

High-Resolution Mass Spectrometry (HRMS) : Calibrate using a reference standard (e.g., sodium formate cluster).

Isotopic Pattern Analysis : Check for Cl⁻ isotopic signatures (³⁵Cl:³⁷Cl ≈ 3:1).

Purity Reassessment : Run LC-MS to detect impurities (e.g., unreacted starting materials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.